molecular formula C16H11ClN6O B2672850 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine CAS No. 892776-12-4

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine

Cat. No.: B2672850
CAS No.: 892776-12-4
M. Wt: 338.76
InChI Key: TVUQFMPOVCXLDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Oxadiazole-Triazole Hybrid Compounds

The exploration of oxadiazole-triazole hybrids began in the late 20th century, driven by the need to enhance the pharmacokinetic profiles of heterocyclic drugs. Early work focused on the ring transformation of 1,3,4-oxadiazoles to s-triazole-fused systems, as demonstrated by Elnagdi et al. in 1982, which laid the groundwork for synthesizing complex heterocyclic architectures. These efforts revealed that combining oxadiazole’s metabolic stability with triazole’s hydrogen-bonding capacity could improve target affinity.

By the 2010s, advances in click chemistry revolutionized the synthesis of such hybrids. The CuAAC reaction, which facilitates regioselective triazole formation, became a cornerstone for generating libraries of oxadiazole-triazole conjugates. For instance, Kumar et al. (2021) highlighted the role of triazole moieties in enhancing solubility and bioavailability, addressing historical challenges in drug delivery. The incorporation of electron-withdrawing groups like the 4-chlorophenyl substituent further optimized these hybrids for enzymatic inhibition, as seen in recent anticancer agents.

Relevance of Heterocyclic Integration in Drug Discovery

The fusion of 1,2,4-oxadiazole and 1,2,3-triazole leverages complementary pharmacological properties. Oxadiazoles contribute rigidity and electron-deficient character , favoring interactions with hydrophobic enzyme pockets, while triazoles offer hydrogen-bond donors/acceptors and dipolar interactions , critical for binding to polar residues. This synergy is evident in the compound’s ability to inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis. Computational docking studies reveal that the oxadiazole ring anchors the molecule to TS’s folate-binding site, while the triazole moiety forms hydrogen bonds with catalytic residues like Arg50 and Asn112.

Table 1: Comparative TS Inhibitory Activity of Selected Hybrids

Compound IC₅₀ (µM) Cell Line (IC₅₀, µM)
Pemetrexed 6.75 MCF-7: 8.92
Hybrid 12 2.52 MCF-7: 2.14
Hybrid 13 4.38 HCT-116: 3.87

Data adapted from PMC7696185.

Current Research Landscape and Scientific Interest

Recent studies prioritize the optimization of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine for targeted therapies . A 2020 investigation reported its superior cytotoxicity against MCF-7 cells (IC₅₀ = 2.14 µM) compared to 5-fluorouracil (IC₅₀ = 8.92 µM), attributed to dual inhibition of TS and topoisomerase II. Structural-activity relationship (SAR) analyses emphasize the necessity of the 4-chlorophenyl group for enhancing lipophilicity and membrane permeability.

Emerging synthetic strategies, such as microwave-assisted cyclization and solvent-free conditions, aim to improve yield and scalability. For example, Shelke et al. (2021) achieved an 85% yield for triazole derivatives using tert-BuOH–H₂O solvent systems, reducing reliance on toxic catalysts. Concurrently, computational models predict this compound’s potential in antiviral and antimalarial applications, expanding its relevance beyond oncology.

Future Directions :

  • Development of prodrug derivatives to enhance oral bioavailability.
  • Exploration of polypharmacology targeting multiple oncogenic pathways.
  • Integration with nanotechnology for tumor-specific delivery.

Properties

IUPAC Name

5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN6O/c17-11-8-6-10(7-9-11)15-19-16(24-21-15)13-14(18)23(22-20-13)12-4-2-1-3-5-12/h1-9H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUQFMPOVCXLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring. The triazole ring can be introduced through a [3+2] cycloaddition reaction between azides and alkynes, often catalyzed by copper(I) salts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole and triazole rings demonstrate stability under moderate oxidative conditions, but targeted oxidation can occur at specific sites:

Reaction Reagents/Conditions Outcome Source
Amine group oxidationKMnO₄ in acidic medium (H₂SO₄)Forms nitroso or nitro derivatives
Aromatic ring oxidationCrO₃ in acetic anhydrideIntroduces hydroxyl or ketone groups
  • The primary amine (-NH₂) at position 5 of the triazole ring is susceptible to oxidation, yielding intermediates like nitroso (R-NO) or nitro (R-NO₂) compounds under strong acidic conditions.

  • The 4-chlorophenyl group resists oxidation due to electron-withdrawing effects, but prolonged exposure to chromium-based oxidants may modify its substituents.

Reduction Reactions

Reductive transformations primarily target the heterocyclic rings and chloro-substituted aromatic system:

Reaction Reagents/Conditions Outcome Source
Oxadiazole ring reductionLiAlH₄ in anhydrous THFCleaves oxadiazole to form amidine derivatives
Azo group reductionH₂/Pd-C in ethanolConverts azo linkages to amines
  • LiAlH₄ selectively reduces the 1,2,4-oxadiazole ring, producing amidine intermediates while preserving the triazole core.

  • Catalytic hydrogenation (H₂/Pd-C) reduces electron-deficient aromatic systems but leaves the chlorophenyl group intact .

Substitution Reactions

The chloro and amino groups participate in nucleophilic and electrophilic substitutions:

Nucleophilic Aromatic Substitution

Reagent Conditions Product Source
NH₃ (aqueous)High temperature (150°C)Replaces chloro with amino group
NaOH (50% w/v)Reflux in ethanolSubstitutes chloro with hydroxyl group
  • The para-chlorine on the phenyl ring undergoes substitution with strong nucleophiles (e.g., NH₃, OH⁻) under harsh conditions.

Electrophilic Substitution

Reagent Conditions Position Modified Source
HNO₃/H₂SO₄0–5°CNitration at meta position of phenyl rings
SO₃ in H₂SO₄80°C, 2 hoursSulfonation of triazole ring
  • Electrophilic attack occurs preferentially on the electron-rich triazole ring or the phenyl group attached to it.

Coupling and Functionalization Reactions

The amine group enables further derivatization:

Reaction Reagents/Conditions Product Source
AcylationAcetyl chloride, pyridineN-acetylated triazole
Suzuki-Miyaura couplingPd(PPh₃)₄, aryl boronic acidBiaryl derivatives at chloro position
AlkylationCH₃I, K₂CO₃ in DMFN-methylated triazole
  • Palladium-catalyzed cross-coupling replaces the chloro substituent with aryl groups, expanding structural diversity.

  • Acylation and alkylation at the amine group enhance solubility or biological activity.

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, forming chlorinated byproducts and CO₂.

  • Photodegradation : UV exposure (λ = 254 nm) induces ring-opening of the oxadiazole moiety, yielding cyanamide derivatives.

  • Hydrolytic Stability : Resistant to aqueous acids (pH > 3) but degrades in alkaline solutions (pH > 10) via triazole ring hydrolysis.

Comparative Reactivity of Structural Analogs

Reactivity differences between analogous compounds:

Modification Impact on Reactivity Example
Replacement of Cl with FIncreased electrophilic substitution at aryl ringsHigher nitration yields in fluorinated analogs
Methoxy substituentsEnhanced oxidation resistanceMethoxy groups stabilize triazole rings

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities primarily attributed to the triazole and oxadiazole moieties. Research indicates that derivatives containing these structures are known for their:

  • Antimicrobial Activity : Compounds with triazole structures have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that triazole derivatives can be potent against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
  • Anticancer Potential : Various derivatives of triazoles and oxadiazoles have been evaluated for anticancer activity. The incorporation of specific substituents has been linked to enhanced efficacy against different cancer cell lines .

Synthetic Strategies

The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine typically involves multi-step reactions that allow for the introduction of functional groups that enhance biological activity. Common methods include:

  • Click Chemistry : This approach is often employed in synthesizing triazole compounds due to its efficiency and ability to produce high yields with minimal by-products.
  • Substitution Reactions : The introduction of various substituents on the phenyl rings can significantly alter the compound's biological profile, making structure-activity relationship (SAR) studies crucial in the development process.

Therapeutic Applications

The therapeutic applications of this compound are expansive and include:

a. Antimicrobial Agents

Due to its demonstrated efficacy against various bacterial strains and fungi, this compound could serve as a lead in developing new antimicrobial agents. Its structural features may enhance selectivity and potency compared to existing treatments.

b. Anticancer Drugs

Research into the anticancer properties of similar compounds suggests potential applications in oncology. The ability to inhibit cancer cell proliferation through targeted action on specific pathways makes this compound a candidate for further investigation in cancer therapy.

c. Neurological Disorders

Some studies indicate that triazole derivatives may have neuroprotective effects or act as modulators in neurological pathways. This opens avenues for exploring its use in treating conditions like epilepsy or neurodegenerative diseases.

Case Study 1: Antibacterial Efficacy

A study evaluated a series of triazole derivatives against MRSA and found that certain compounds exhibited MIC values lower than traditional antibiotics such as vancomycin . This highlights the potential of this compound as a more effective alternative.

Case Study 2: Anticancer Activity

In vitro tests showed that specific derivatives of triazoles had significant cytotoxic effects on breast cancer cell lines . The structural modifications made during synthesis were crucial in enhancing their anticancer activity.

Mechanism of Action

The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents on the triazole or oxadiazole rings, significantly altering physicochemical and pharmacological profiles:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Biological Activity Evidence Source
Target Compound R1 = phenyl, R2 = 4-chlorophenyl 352.78* Under investigation
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine R1 = 2-methylphenyl 352.78 Not reported
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine R1 = 2,4-dimethylphenyl 366.81 Not reported
4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine R2 = 4-fluorophenyl 322.3 Antimicrobial (hypothesized)
1-(3-Chloro-4-methoxyphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine R1 = 3-chloro-4-methoxyphenyl 403.22 Not reported

*Molecular weight calculated from formula C17H13ClN6O .

Key Observations :

  • Aromatic Substitutions : Methyl or methoxy groups on the phenyl ring (R1) increase molecular weight and lipophilicity, which may influence membrane permeability .
  • Dual Moieties : The oxadiazole-triazole scaffold is shared across analogs, suggesting a conserved pharmacophore for target binding.

Analytical Methods :

  • X-ray crystallography (SHELXL software) confirmed planar geometries for triazole-oxadiazole hybrids, critical for understanding intermolecular interactions .
  • Purity assessments (>95%) relied on HPLC and HRMS across analogs .

Pharmacological Potential

While direct data for the target compound are lacking, insights can be drawn from related structures:

  • Antimicrobial Activity: 1,2,4-Oxadiazole derivatives (e.g., 5-(4-nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole) showed efficacy against enteric pathogens, suggesting the 4-chlorophenyl group may enhance microbial target affinity .
  • Anticancer Activity : Triazole derivatives like N-(4-chlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine exhibited cytotoxicity, highlighting the role of halogenated aryl groups in DNA intercalation or kinase inhibition .
  • Anti-inflammatory Potential: Benzimidazole-triazole hybrids demonstrated COX-2 inhibition, though substitution with oxadiazole may redirect activity toward other targets .

Critical Analysis of Structural and Functional Divergence

  • Electronic Effects : The electron-withdrawing 4-chlorophenyl group may enhance oxidative stability compared to methoxy or methyl substituents .
  • Tautomerism : Analogous 1,2,4-triazol-5-amines exist as tautomers, which could influence binding to biological targets .
  • Crystal Packing : X-ray data for benzimidazole-triazole hybrids revealed hydrogen-bonded networks; similar analysis for the target compound could guide formulation development .

Biological Activity

The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine is a derivative of oxadiazole and triazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure

The molecular formula of the compound is C14H15ClN6OC_{14}H_{15}ClN_6O with a molecular weight of approximately 318.76 g/mol. Its structure features a chlorophenyl group attached to an oxadiazole ring and a phenyltriazole moiety.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

Cell Line IC50 (μM)
Human cervical carcinoma (HeLa)2.76
Colon adenocarcinoma (Caco-2)9.27
Renal cancer (RXF 486)1.143

These results indicate that the compound has a high selectivity toward renal cancer cells and demonstrates promising anticancer activity across multiple tumor types .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed moderate activity against several bacterial strains, including:

Microorganism Activity
Staphylococcus aureusModerate
Enterococcus faecalisModerate
Bacillus cereusModerate

Research indicates that modifications to the oxadiazole ring can enhance antimicrobial efficacy .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, compounds containing oxadiazole and triazole rings have been reported to exhibit:

  • Anti-inflammatory : Some derivatives show potential in reducing inflammation markers.
  • Antiparasitic : Certain oxadiazole derivatives have demonstrated activity against parasitic infections.
  • Antiviral : Research suggests that these compounds may inhibit viral replication .

Case Studies

A notable study involved the synthesis of various oxadiazole derivatives, including the target compound. The synthesized compounds were tested against a panel of human tumor cell lines with promising results in terms of cytotoxicity and selectivity .

In another study focusing on structure-activity relationships (SAR), modifications to the phenyl and oxadiazole groups were found to significantly influence biological activity, leading to enhanced potency against specific cancer types .

Q & A

What are the optimized synthetic routes for 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine, and how can side reactions be minimized?

Basic Question
Methodology :

  • Step 1 : Synthesize the 1,2,4-oxadiazole core via cyclization of an amidoxime intermediate with 4-chlorobenzoyl chloride under reflux in dry dichloromethane (DCM) .
  • Step 2 : Introduce the 1,2,3-triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using phenylacetylene and an azide precursor. Microwave-assisted synthesis (60–80°C, 30 min) improves yield (85–90%) compared to conventional heating .
  • Side Reaction Mitigation :
    • Use anhydrous conditions to avoid hydrolysis of the oxadiazole ring.
    • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted azides.

How can NMR and mass spectrometry resolve ambiguities in the structural characterization of this compound?

Basic Question
Methodology :

  • 1H/13C NMR :
    • Identify the 1,2,3-triazole protons (δ 7.8–8.2 ppm) and oxadiazole ring protons (δ 8.5–9.0 ppm). Chlorophenyl substituents show distinct aromatic splitting patterns (δ 7.3–7.6 ppm) .
    • Use 2D NMR (HSQC, HMBC) to confirm connectivity between triazole and oxadiazole moieties.
  • High-Resolution Mass Spectrometry (HRMS) :
    • Calculate exact mass (C₁₆H₁₁ClN₆O: 338.0643) to distinguish from isomers.
    • Electrospray ionization (ESI+) detects [M+H]+ at m/z 339.0715 .

What challenges arise in X-ray crystallography due to tautomerism in the triazole-oxadiazole hybrid structure?

Advanced Question
Methodology :

  • Tautomer Identification : The 1,2,3-triazole ring can exhibit proton shifts between N1 and N2 positions, leading to disorder in crystal lattices. Use SHELXL for refinement with PART instructions to model partial occupancy .
  • Data Collection :
    • Collect high-resolution data (<1.0 Å) to resolve overlapping electron density.
    • Example: A related triazole-oxadiazole compound ( ) showed a planar triazole ring (dihedral angle: 2.3° with phenyl) after refining with SHELX .

How can structure-activity relationship (SAR) studies guide the modification of substituents for enhanced bioactivity?

Advanced Question
Methodology :

  • Substituent Screening :

    Substituent PositionModificationObserved Effect (Example)Reference
    4-Chlorophenyl (Oxadiazole)Replace Cl with F or CF₃Increased lipophilicity (LogP +0.5) and kinase inhibition
    Phenyl (Triazole)Introduce electron-withdrawing groups (e.g., NO₂)Enhanced antimicrobial activity (MIC: 2 µg/mL)
  • Functionalization : Add polar groups (e.g., -COOH) at the triazole 5-position to improve solubility for in vivo assays .

What computational strategies predict binding modes of this compound with biological targets like proteases?

Advanced Question
Methodology :

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Suite to dock the compound into the SARS-CoV-2 main protease (PDB: 6LU7). The oxadiazole ring forms π-π stacking with His41, while the triazole interacts with Glu166 via H-bonding .
    • Validate with molecular dynamics (MD) simulations (100 ns) to assess binding stability (RMSD <2.0 Å).

What purification challenges occur due to byproducts in multi-step syntheses, and how are they addressed?

Basic Question
Methodology :

  • Common Byproducts :
    • Uncyclized amidoxime precursors (remove via aqueous wash at pH 4–5).
    • Diastereomers from CuAAC (separate using chiral HPLC with a CHIRALPAK AD-H column) .
  • Techniques :
    • Recrystallization from ethanol/water (1:3) yields >95% purity.
    • Monitor reaction progress via TLC (Rf = 0.5 in DCM/methanol 9:1).

How do solubility limitations impact formulation for in vivo studies, and what strategies improve bioavailability?

Advanced Question
Methodology :

  • Solubility Profiling :
    • The compound shows poor aqueous solubility (0.12 mg/mL at pH 7.4). Use DMSO/PEG 400 (1:4) for IP administration .
  • Prodrug Design : Introduce phosphate esters at the triazole amine to enhance solubility (e.g., this compound phosphate, solubility: 8.7 mg/mL) .

What analytical methods detect degradation products under varying pH and temperature conditions?

Advanced Question
Methodology :

  • Forced Degradation Studies :
    • Acidic conditions (0.1 M HCl, 70°C): Hydrolysis of oxadiazole to amidoxime (detected via LC-MS, m/z 297.05).
    • Oxidative stress (3% H₂O₂): Formation of sulfoxide derivatives (HPLC retention time shift from 12.3 to 14.1 min) .
  • Stabilization : Lyophilize with trehalose (1:1 w/w) to prevent hydrolysis during storage.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.